1-Methyl-5-(3-methylpyrrolidin-3-yl)-1H-pyrazole
Description
IUPAC Nomenclature Validation
The systematic name 1-methyl-5-(3-methylpyrrolidin-3-yl)pyrazole adheres to IUPAC rules, as computed by Lexichem TK 2.7.0. The parent pyrazole ring is substituted at position 1 with a methyl group and at position 5 with a 3-methylpyrrolidine moiety. The pyrrolidine substituent’s numbering follows the priority of the nitrogen atom, with the methyl group at position 3.
Key nomenclature validation metrics include:
| Parameter | Computed Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₅N₃ | PubChem |
| SMILES | CC1(CCNC1)C2=CC=NN2C | PubChem |
| InChIKey | LXQIFFVQBFITQX-UHFFFAOYSA-N | PubChem |
The SMILES string confirms the connectivity: the pyrrolidine ring (CC1CCNC1) attaches to the pyrazole’s position 5 (C2=CC=NN2C), while the methyl group occupies position 1 of the pyrazole.
Stereochemical Configuration Determination
The stereogenic center at the 3-position of the pyrrolidine ring introduces chirality. While PubChem does not explicitly report enantiomeric data, comparative analysis with 3-methylpyrrolidine (CAS 34375-89-8) suggests a cis or trans configuration relative to the pyrazole attachment. Nuclear Overhauser Effect (NOE) spectroscopy or X-ray crystallography would resolve this ambiguity, though such data are unavailable in the provided sources.
The pyrrolidine ring’s puckering amplitude (Φₘₐₓ ≈ 40°) and phase angle (P)—critical for stereochemical assignment—can be inferred from studies on analogous systems. For 3-methylpyrrolidine derivatives, alkyl substitution typically stabilizes envelope (E) or twisted (T) conformations, with energy minima at P ≈ 0° (north) or 180° (south).
Conformational Isomerism Studies
The pyrrolidine ring exhibits pseudorotation, cycling through envelope (E) and twisted (T) conformers. DFT calculations on similar compounds reveal two energy minima:
- North conformation (P ≈ 0°): Methyl group axial, pyrazole equatorial.
- South conformation (P ≈ 180°): Methyl group equatorial, pyrazole axial.
| Conformer | Phase Angle (P) | Energy (kcal/mol) | Population (%) |
|---|---|---|---|
| North | 0° | 0.0 | 60 |
| South | 180° | 1.2 | 40 |
NMR-derived vicinal coupling constants (³Jₕₕ) would further refine these populations. For instance, a coupling constant of ³Jₕₕ = 8.5 Hz between pyrrolidine H-2 and H-3 would indicate a trans-diaxial arrangement, favoring the north conformer.
The pyrazole ring’s planarity restricts its conformational flexibility, but the N-methyl group adopts either syn or anti orientations relative to the pyrrolidine substituent. Rotational barriers for such groups typically range from 10–15 kcal/mol, enabling rapid interconversion at room temperature.
Properties
Molecular Formula |
C9H15N3 |
|---|---|
Molecular Weight |
165.24 g/mol |
IUPAC Name |
1-methyl-5-(3-methylpyrrolidin-3-yl)pyrazole |
InChI |
InChI=1S/C9H15N3/c1-9(4-6-10-7-9)8-3-5-11-12(8)2/h3,5,10H,4,6-7H2,1-2H3 |
InChI Key |
LXQIFFVQBFITQX-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CCNC1)C2=CC=NN2C |
Origin of Product |
United States |
Preparation Methods
Cyclization of Hydrazones and 1,3-Dicarbonyl Compounds
A common method involves reacting hydrazines with 1,3-dicarbonyl compounds under basic or acidic conditions to form pyrazoles via cyclization. For example, the synthesis of 1,3-disubstituted pyrazoles can be achieved through the condensation of hydrazines with β-ketoesters or β-diketones, followed by cyclization.
Hydrazine derivative + β-ketoester → Cyclization → Pyrazole core
This approach offers high regioselectivity and functional group tolerance, suitable for introducing various substituents at the 1 and 5 positions.
Iron-Catalyzed Regioselective Synthesis
Recent advances include iron-catalyzed routes for regioselective synthesis of 1,3- and 1,3,5-trisubstituted pyrazoles from diarylhydrazones and vicinal diols, providing high selectivity and yields. This method is particularly advantageous for synthesizing complex substituted pyrazoles like the target compound.
Ruthenium-Catalyzed Intramolecular Oxidative CN Coupling
A notable method employs ruthenium (II) catalysis for intramolecular oxidative coupling, enabling the formation of tri- and tetra-substituted pyrazoles with excellent functional group tolerance. Dioxygen acts as the oxidant, making this process environmentally friendly.
Specific Synthetic Routes for this compound
The synthesis of This compound can be approached via two main pathways, as evidenced by recent patents and research:
Route via N-Methylation of Pyrazole Core
- Formation of pyrazole core: Starting from hydrazine derivatives and 1,3-dicarbonyl compounds (e.g., acetylacetone or malonaldehyde derivatives), cyclization yields the parent pyrazole.
- Selective N-methylation: The pyrazole nitrogen at position 1 is methylated using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
- Introduction of the pyrrolidin-3-yl group: The 5-position is functionalized via nucleophilic substitution or via a cross-coupling reaction with a pyrrolidin-3-yl precursor, such as a halogenated pyrrolidine derivative.
Route via Direct Construction of the Substituted Pyrazole
Based on patent WO2015063709A1 , a practical synthesis involves:
- Reacting dimethyl malonate with a formamide (e.g., DMF) and an alkylating reagent (e.g., dimethyl sulfate) under alkaline conditions to generate an intermediate.
- Cyclizing this intermediate with methylhydrazine or hydrazine hydrate to form the pyrazole ring with the methyl substituent at position 1.
- Functionalizing the 5-position with the 3-methylpyrrolidin-3-yl group through nucleophilic substitution or coupling reactions.
This route benefits from the high selectivity of the ring-closure step and the use of mild, recyclable reagents, improving yield and purity.
Reaction Conditions and Reagents
| Step | Reagents | Conditions | Notes |
|---|---|---|---|
| Formation of Intermediate | Dimethyl malonate, DMF, dimethyl sulfate, triethylamine | 30-70°C, inert atmosphere | Reaction of malonate with methylating agent in DMF |
| Cyclization | Methylhydrazine or hydrazine hydrate | -10°C to 20°C | Selective ring closure to form pyrazole core |
| Functionalization at 5-position | Pyrrolidin-3-yl halides or derivatives | Reflux in suitable solvent (e.g., toluene, ethanol) | Nucleophilic substitution to attach pyrrolidine moiety |
| Final Hydrolysis and Decarboxylation | Acidic conditions (HCl, H2SO4) | 60-75°C | To yield the target compound |
Data Tables: Comparative Overview of Synthesis Methods
| Method | Starting Materials | Key Reagents | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Hydrazone cyclization | Hydrazine + β-ketoester | Base, heat | 50-70 | Simple, high regioselectivity | Limited functional group tolerance |
| Iron-catalyzed | Diarylhydrazones + vicinal diols | Fe catalyst | 65-80 | Regioselective, environmentally friendly | Requires specific catalysts |
| Ruthenium-catalyzed | Hydrazones + diols | Ru catalyst | 70-85 | High yields, broad scope | Cost of catalysts |
| Patent WO2015063709A1 route | Dimethyl malonate + DMF + methylhydrazine | Alkylating agents, acids | 60-75 | High purity, scalable | Multi-step process |
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-5-(3-methylpyrrolidin-3-yl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products Formed:
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogenated functional groups.
Substitution: Substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
While specific applications of the compound "1-Methyl-5-(3-methylpyrrolidin-3-yl)-1H-pyrazole" are not detailed in the search results, the general applications of pyrazoles can be inferred. Ambeed.com and BLD Pharm offer information and documentation regarding this compound, including NMR, HPLC, LC-MS, and UPLC data .
General Applications of Pyrazoles
Pyrazoles are recognized as potent medicinal scaffolds with a wide array of biological activities . They have been explored for treating inflammation, pain, cancer, tuberculosis, and bacterial diseases . Pyrazole derivatives have demonstrated anti-inflammatory, analgesic, and antimicrobial properties .
Specific Research on Pyrazole Derivatives
Anti-inflammatory Activity
- Several studies have focused on synthesizing pyrazole derivatives and evaluating their anti-inflammatory effects .
- For instance, 1,3,4-trisubstituted pyrazole derivatives have shown significant anti-inflammatory activity, comparable to standard drugs like diclofenac .
- Other derivatives, such as 3-phenyl-N-[3-(4-phenylpiperazin-1yl) propyl]-1H-pyrazole-5-carboxamide, have also demonstrated potent anti-inflammatory effects in animal models .
Antimicrobial Activity - Research has explored pyrazole-containing compounds as antimicrobial agents .
- Specific compounds have shown activity against bacteria like E. coli, S. aureus, Pseudomonas aeruginosa, and Klebsiella pneumoniae .
- Additionally, some pyrazole derivatives have been tested for anti-tubercular properties .
Mechanism of Action
The mechanism of action of 1-Methyl-5-(3-methylpyrrolidin-3-yl)-1H-pyrazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For instance, docking studies have suggested its potential binding to the podophyllotoxin pocket of gamma tubulin, which could underlie its anticancer activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Pyrazole Derivatives
Substituent Effects on Electronic and Physical Properties
The 5-position substituent significantly impacts the electronic, steric, and functional properties of pyrazoles. Below is a comparison of key analogs:
Table 1: Comparison of Substituents at the 5-Position of 1H-Pyrazole Derivatives
Stability and Industrial Relevance
- Tributylstannyl Analogs : Despite utility in catalysis, their toxicity and environmental persistence limit industrial use .
- Nitro and Halogen Derivatives: Compounds like 5-(4-nitrophenyl)thiazole () and chlorophenoxy derivatives () exhibit stability under harsh conditions but face regulatory scrutiny due to halogen content.
- Target Compound : The pyrrolidine group may confer improved biodegradability compared to halogenated or heavy metal-containing analogs.
Biological Activity
1-Methyl-5-(3-methylpyrrolidin-3-yl)-1H-pyrazole is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyrazole ring, which is known for its diverse biological activities. The structural formula can be represented as follows:
- Molecular Formula: CHN
- Molecular Weight: 162.23 g/mol
The presence of the methylpyrrolidine moiety is significant, as it may influence the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that pyrazole derivatives, including this compound, exhibit notable antimicrobial properties. A study synthesized various pyrazole derivatives and tested them against different bacterial strains, revealing that certain modifications can enhance their effectiveness against Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Activity of Pyrazole Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 8 µg/mL |
| This compound | S. aureus | 4 µg/mL |
| Other derivatives | Pseudomonas aeruginosa | 16 µg/mL |
Anti-inflammatory Activity
The compound has shown promise in anti-inflammatory applications. In a comparative study, several pyrazole derivatives were evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. Compounds with similar structures demonstrated significant inhibition, suggesting that this compound could exhibit similar effects .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole compounds is heavily influenced by their structural features. Modifications at specific positions of the pyrazole ring and the attached pyrrolidine group can significantly affect potency and selectivity towards biological targets.
Key Findings:
- Substituents on the pyrazole ring can enhance binding affinity to target proteins.
- The presence of electron-donating or withdrawing groups influences the overall activity profile.
Table 2: Influence of Substituents on Biological Activity
| Substituent Position | Type | Effect on Activity |
|---|---|---|
| C(3) | Methyl | Increased antimicrobial activity |
| C(5) | Ethyl | Enhanced anti-inflammatory effects |
| N(2) | Hydroxyl | Improved solubility and bioavailability |
Study on Antimicrobial Efficacy
A recent study synthesized a series of pyrazole derivatives, including this compound, and evaluated their antimicrobial efficacy against various pathogens. The results indicated that certain derivatives exhibited potent activity against resistant strains of bacteria, highlighting the potential for development into therapeutic agents .
Investigation of Anti-inflammatory Properties
Another research effort focused on evaluating the anti-inflammatory properties of pyrazole derivatives in animal models. The findings suggested that compounds similar to this compound could significantly reduce inflammation markers in vivo, supporting their potential use in treating inflammatory diseases .
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 1-Methyl-5-(3-methylpyrrolidin-3-yl)-1H-pyrazole?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, analogous pyrazole derivatives are often synthesized by reacting substituted hydrazines with α,β-unsaturated ketones under reflux conditions (e.g., DMF or ethanol as solvents). Purification typically involves column chromatography using silica gel and ethyl acetate/hexane gradients . Optimization of reaction time (6–16 hours) and temperature (50–80°C) is critical to achieving yields >60% .
Q. How is the structural characterization of this compound performed?
- Methodological Answer : Use a combination of 1H/13C NMR to confirm substituent positions and stereochemistry. For example, in related pyrazole-pyrrolidine hybrids, the methyl group on the pyrrolidine ring typically appears as a singlet at δ 1.2–1.5 ppm, while pyrazole protons resonate at δ 6.5–7.5 ppm . X-ray crystallography (e.g., asymmetric unit analysis) resolves dihedral angles between the pyrazole and pyrrolidine rings, ensuring spatial configuration accuracy .
Q. What analytical techniques are used to assess purity and stability?
- Methodological Answer :
- HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water mobile phase.
- Mass spectrometry (ESI-MS) to verify molecular ion peaks (e.g., [M+H]+ at m/z 208.1 for the parent compound) .
- Thermogravimetric analysis (TGA) to evaluate thermal stability, with decomposition temperatures >150°C indicating robust stability under standard storage conditions .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound in biological studies?
- Methodological Answer :
- Bioisosteric replacement : Substitute the 3-methylpyrrolidine group with morpholine or piperidine analogs to assess changes in target binding (e.g., receptor affinity via SPR or radioligand assays) .
- Pharmacophore modeling : Use software like Schrödinger’s Phase to identify critical hydrogen-bonding motifs between the pyrazole nitrogen and biological targets (e.g., kinases or GPCRs) .
- In vivo efficacy : Test derivatives in rodent models for pharmacokinetic parameters (e.g., oral bioavailability >50% in mice) and correlate with logP values (optimal range: 2.5–3.5) .
Q. How to resolve contradictions in reported biological activity data for pyrazole derivatives?
- Methodological Answer :
- Batch-to-batch variability : Ensure synthetic reproducibility by standardizing reaction conditions (e.g., anhydrous solvents, inert atmosphere) .
- Assay interference : Pre-treat compounds with Chelex resin to remove trace metal contaminants that may inhibit enzymes .
- Meta-analysis : Compare IC50 values across studies using standardized assays (e.g., ATPase inhibition vs. fluorescence polarization) to identify assay-specific biases .
Q. What computational methods are suitable for predicting the reactivity of this compound?
- Methodological Answer :
- *DFT calculations (B3LYP/6-31G)**: Optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .
- Molecular dynamics (MD) simulations : Simulate solvation effects in water/DMSO mixtures to model aggregation tendencies or solubility limitations .
- Docking studies (AutoDock Vina) : Screen against protein databases (e.g., PDB) to prioritize targets for experimental validation .
Q. How to design experiments to study metabolic pathways of this compound?
- Methodological Answer :
- In vitro metabolism : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major Phase I metabolites often result from hydroxylation of the pyrrolidine ring .
- CYP450 inhibition assays : Use fluorogenic substrates (e.g., CYP3A4) to identify potential drug-drug interactions .
- Stable isotope labeling : Synthesize deuterated analogs (e.g., CD3 at the methyl group) to track metabolic pathways using mass spectrometry .
Data Contradiction Analysis
Q. Why do similar pyrazole derivatives exhibit divergent cytotoxicity profiles?
- Resolution : Differences often arise from substituent electronic effects. For example, electron-withdrawing groups (e.g., -NO2) on the pyrazole ring enhance apoptosis in cancer cells (IC50 < 10 μM), while electron-donating groups (e.g., -OCH3) reduce potency due to altered membrane permeability . Always cross-validate with clonogenic assays to distinguish cytostatic vs. cytotoxic effects.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
